

2-Bromopyrazine chemical properties and structure

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Compound of Interest

Compound Name: 2-Bromopyrazine

Cat. No.: B1269915

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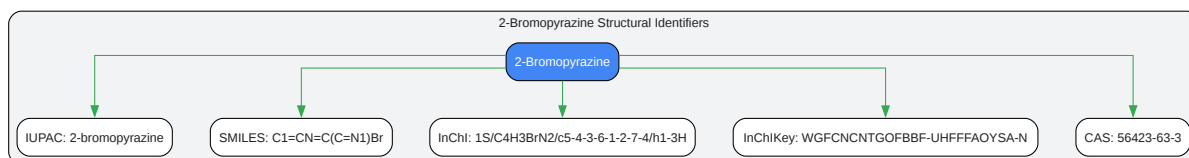
An In-depth Technical Guide to **2-Bromopyrazine**: Chemical Properties, Structure, and Experimental Applications

Introduction

2-Bromopyrazine is a halogenated heterocyclic building block essential in organic synthesis, particularly in the development of pharmaceuticals and materials with specialized optoelectronic properties.^[1] Its pyrazine core is a key structural motif in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, structural identifiers, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

2-Bromopyrazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with a bromine atom substituted at position 2.



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Caption: Structural Identifiers for **2-Bromopyrazine**.

Physicochemical Properties

The key physicochemical properties of **2-Bromopyrazine** are summarized below. These properties are critical for designing experimental conditions, including reaction setups, purification methods, and storage.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₃ BrN ₂	[2][3]
Molecular Weight	158.98 g/mol	[2][3]
Appearance	Colorless to light orange/yellow liquid or yellow to brown solid	[1]
Melting Point	38 - 42 °C	[1]
Boiling Point	61 °C at 10 mmHg	[4]
Density	1.757 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.580	[4]
Flash Point	92.2 °C	
Solubility	Slightly miscible with water. Miscible with ethanol, ether, benzene, and pyridine.	[5]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of **2-Bromopyrazine**.

- Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy is used to determine the arrangement of hydrogen atoms, while ¹³C-NMR identifies the carbon skeleton. ¹⁵N NMR spectral data has also been reported.[2] The key to NMR is analyzing chemical shifts, integration (proton ratios), and splitting patterns (n+1 rule) to elucidate neighboring atoms.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups within the molecule. The spectrum of **2-Bromopyrazine** will show characteristic peaks for C-H, C=N, and C=C aromatic stretches. The region from 1500 to 500 cm⁻¹ is known as the fingerprint region and is unique to the compound.[7]
- Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For **2-Bromopyrazine**, the molecular ion peak (M⁺) will show a

characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).[6]

Experimental Protocols & Reactivity

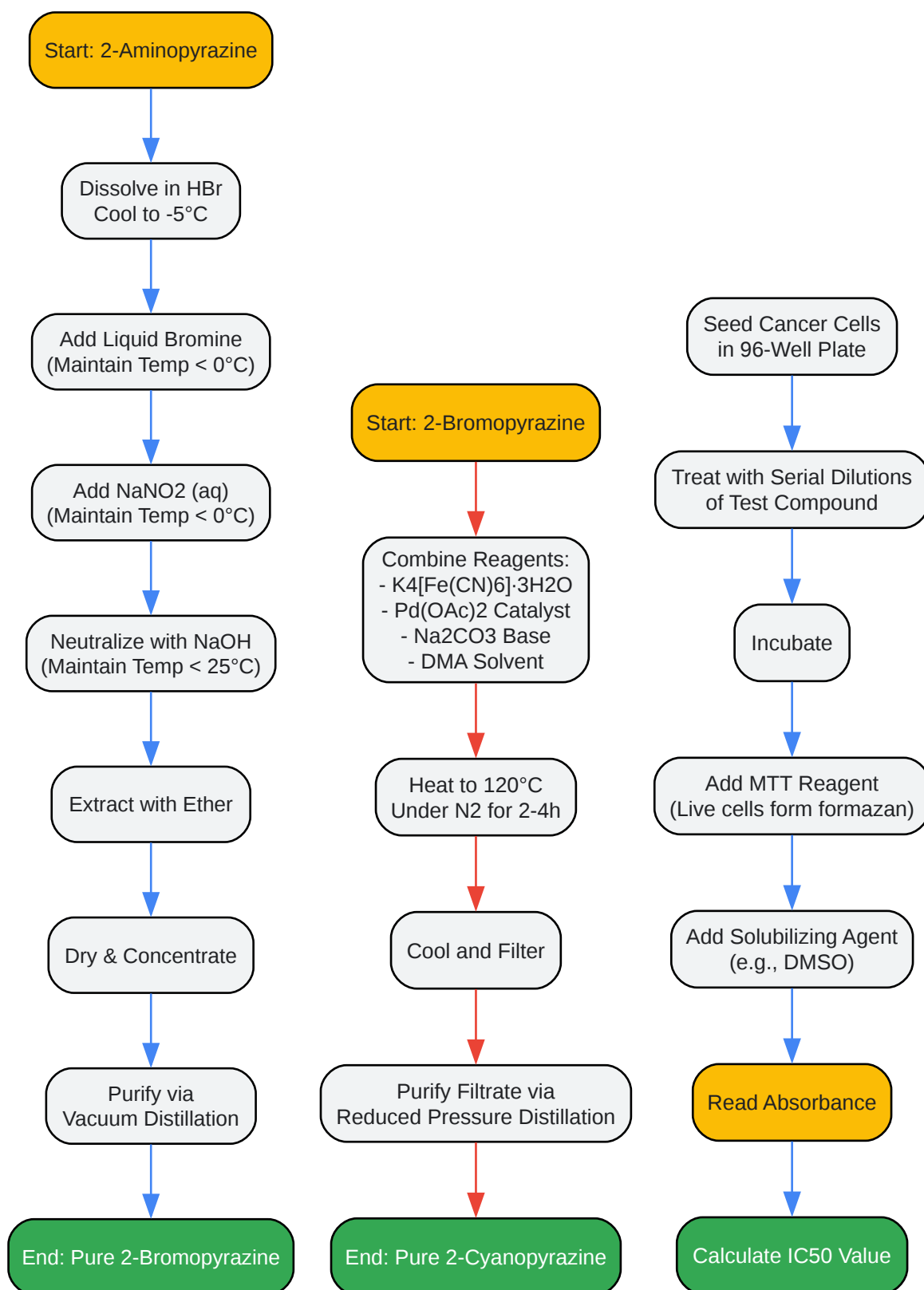
2-Bromopyrazine is a versatile intermediate. Below are detailed protocols for its synthesis (analogous) and subsequent functionalization, as well as methods for evaluating the biological activity of its derivatives.

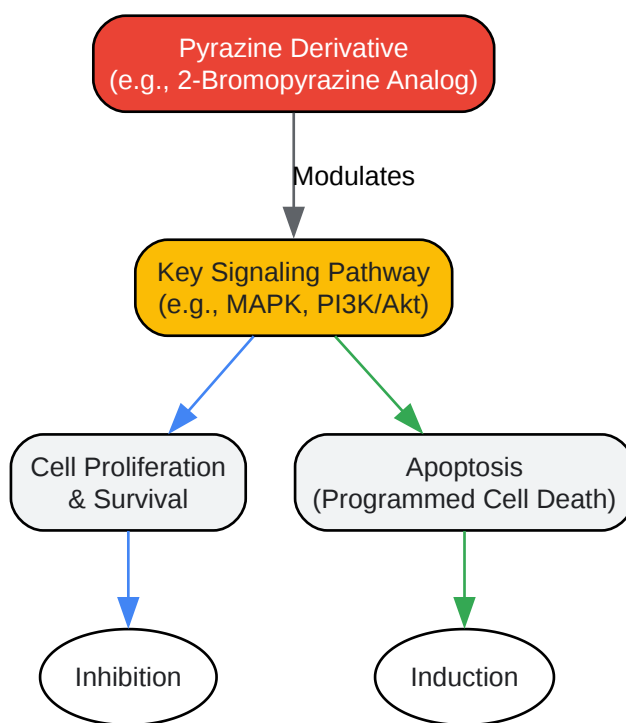
Synthesis of 2-Bromopyrazine via Sandmeyer-Type Reaction (Analogous Protocol)

While a specific protocol for **2-bromopyrazine** was not found, its synthesis can be achieved from 2-aminopyrazine through a diazotization and bromination reaction, analogous to the well-documented synthesis of 2-bromopyridine.[8][9][10]

Methodology:

- **Amine Dissolution:** Dissolve 2-aminopyrazine in 48% hydrobromic acid (HBr) in a reaction flask, cooling the mixture in an ice-salt bath to between $-5\text{ }^{\circ}\text{C}$ and $0\text{ }^{\circ}\text{C}$.
- **Bromination:** Add liquid bromine dropwise to the cooled solution while maintaining the low temperature. This forms a perbromide intermediate.
- **Diazotization:** Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise. The temperature must be strictly maintained below $0\text{ }^{\circ}\text{C}$ to prevent decomposition of the diazonium salt. Nitrogen gas will evolve.
- **Neutralization:** After the addition is complete, stir the mixture for an additional 30 minutes. Carefully add a concentrated sodium hydroxide (NaOH) solution to neutralize the acid and liberate the **2-bromopyrazine** product. The temperature should be kept below $25\text{ }^{\circ}\text{C}$.
- **Extraction & Purification:** Extract the product from the aqueous mixture using an organic solvent like ether. Dry the combined organic layers over a drying agent (e.g., solid potassium hydroxide), filter, and remove the solvent via rotary evaporation. The crude product is then purified by vacuum distillation.





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